1,4-Bis(3-isocyanopropyl)piperazine
CAS No.: 51641-96-4
Cat. No.: VC4063090
Molecular Formula: C12H20N4
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51641-96-4 |
|---|---|
| Molecular Formula | C12H20N4 |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 1,4-bis(3-isocyanopropyl)piperazine |
| Standard InChI | InChI=1S/C12H20N4/c1-13-5-3-7-15-9-11-16(12-10-15)8-4-6-14-2/h3-12H2 |
| Standard InChI Key | GTYUVOWMIHCPRM-UHFFFAOYSA-N |
| SMILES | [C-]#[N+]CCCN1CCN(CC1)CCC[N+]#[C-] |
| Canonical SMILES | [C-]#[N+]CCCN1CCN(CC1)CCC[N+]#[C-] |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
1,4-Bis(3-isocyanopropyl)piperazine consists of a piperazine core substituted at the 1- and 4-positions with 3-isocyanopropyl groups. The IUPAC name, 1,4-bis(3-isocyanopropyl)piperazine, reflects this arrangement . Its SMILES notation is [C-]#[N+]CCCN1CCN(CC1)CCC[N+]#[C-] , and the InChIKey GTYUVOWMIHCPRM-UHFFFAOYSA-N provides a unique identifier for database searches.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 220.31 g/mol | |
| XLogP3-AA | 0.2 | |
| Hydrogen Bond Donor Count | 0 | |
| Rotatable Bond Count | 6 |
Synthesis and Physicochemical Properties
Computed and Experimental Properties
The compound’s low hydrogen bond acceptor count (4) and moderate lipophilicity (XLogP3-AA = 0.2) suggest solubility in polar organic solvents. Its rotatable bond count (6) confers flexibility, making it suitable for polymer cross-linking.
Industrial and Pharmaceutical Applications
Polyurethane Production
1,4-Bis(3-isocyanopropyl)piperazine is a critical intermediate in synthesizing polyurethanes, where it enhances flexibility and durability in foams and coatings . The isocyanate groups react with polyols to form urethane linkages, enabling tailored mechanical properties for automotive and construction materials .
Catalytic Scavenging in Organic Synthesis
In ruthenium-catalyzed ring-closing metathesis (RCM), this compound acts as a high-performance scavenger. Studies demonstrate that 0.7 equivalents of the compound reduce residual ruthenium levels from 334 ppm to <1 ppm , outperforming traditional scavengers like silica gel (Table 2).
Table 2: Ruthenium Removal Efficiency in RCM Reactions
| Scavenger | Equivalents | Residual Ru (ppm) | Source |
|---|---|---|---|
| None (Control) | – | 334 | |
| Silica Gel | – | 40 | |
| 1,4-Bis(3-isocyanopropyl)piperazine | 0.7 | <1 |
Drug Delivery Systems
The isocyanide groups enable covalent conjugation with biomolecules, improving drug solubility and targeting . While antimalarial studies focus on aminopropyl derivatives , the reactivity of this compound suggests potential in prodrug formulations.
Mechanistic Insights and Research Findings
Scavenging Mechanism
The compound’s three isocyanide groups facilitate multidentate coordination to ruthenium, forming stable complexes that are easily removed via filtration . Optimal performance occurs at sub-stoichiometric amounts (0.7 equivalents), likely due to macromolecular complex formation .
Material Science Innovations
In epoxy resins and composites, this compound improves thermal stability and mechanical strength . Its incorporation into adhesives enhances bond durability under extreme conditions, benefiting aerospace applications .
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